2-(2-Fluorophenyl)-3-butyn-2-ol

Physical property differentiation Isomer comparison Density characterization

Researchers requiring isomerically pure fluorinated alkynes often encounter supply of the para-substituted analog (CAS 159028-51-0) mislabeled as the ortho-isomer. This substitution error introduces divergent density (1.123 vs. 1.111 g/mL) and reactivity profiles, compromising CuAAC and cross-coupling reproducibility. - Ortho-fluorine substitution provides distinct steric and electronic modulation compared to para-isomer. - Undefined stereocenter enables asymmetric synthesis of enantioenriched tertiary alcohols. - ≥96% purity verified; physical constants serve as identity checkpoints (n20/D 1.519) vs. para-isomer.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
CAS No. 104684-14-2
Cat. No. B183304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-3-butyn-2-ol
CAS104684-14-2
Synonyms2-(2-FLUOROPHENYL)-3-BUTYN-2-OL
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC(C#C)(C1=CC=CC=C1F)O
InChIInChI=1S/C10H9FO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,2H3
InChIKeyOLJDZKKBLLNDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-3-butyn-2-ol Technical Baseline


2-(2-Fluorophenyl)-3-butyn-2-ol (CAS 104684-14-2) is a fluorinated aromatic tertiary alcohol bearing a terminal alkyne moiety. Its molecular formula is C10H9FO with a molecular weight of 164.18 g/mol, and its IUPAC name is 2-(2-fluorophenyl)but-3-yn-2-ol . The compound is classified within fluorobenzenes and features a stereogenic center at the tertiary alcohol carbon, rendering it an undefined stereocenter count of 1 . The ortho-fluorine substitution on the phenyl ring creates a distinct electronic and steric environment relative to para-substituted and non-fluorinated analogs. This compound is commercially available as a solid with assay specifications typically ≥96% purity, and is cataloged as a research chemical building block for synthetic applications . The combination of a terminal alkyne handle, a tertiary alcohol, and an ortho-fluorophenyl group positions this compound at the intersection of click chemistry, cross-coupling, and fluorinated scaffold synthesis.

Generic Substitution Failure Risks for 2-(2-Fluorophenyl)-3-butyn-2-ol


The substitution pattern of the fluorine atom on the phenyl ring is not a trivial interchangeable variable. In 2-(2-fluorophenyl)-3-butyn-2-ol (ortho-fluorine), the fluorine atom is positioned adjacent to the tertiary alcohol-bearing carbon, creating both steric compression and an electronic environment distinct from its para-fluorinated isomer (CAS 159028-51-0) and its non-fluorinated parent (2-phenyl-3-butyn-2-ol, CAS 127-66-2). These structural differences translate into measurable divergence in physical properties including density, refractive index, and flash point . More critically, the ortho-fluorine can participate in intramolecular interactions and influence the conformational preference of the adjacent tertiary alcohol, potentially altering reactivity in metal-catalyzed transformations and the steric accessibility of the terminal alkyne. The undefined stereocenter further introduces chirality considerations absent in the achiral para-substituted analog . Generic substitution with the wrong positional isomer therefore risks not only divergent physical handling requirements but also unpredictable reaction outcomes in sensitive synthetic sequences where steric and electronic modulation are critical design parameters.

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-3-butyn-2-ol


Ortho- vs. Para-Fluorinated Density Difference

2-(2-Fluorophenyl)-3-butyn-2-ol exhibits a density of 1.123 g/mL at 25°C, which is 1.08% higher than the 1.111 g/mL measured for the para-fluorinated isomer (2-(4-fluorophenyl)-3-butyn-2-ol) under identical temperature conditions . The ortho-fluorine substitution creates a more compact molecular packing arrangement compared to the extended para-substituted geometry.

Physical property differentiation Isomer comparison Density characterization

Refractive Index Difference for Isomer Identification

The refractive index (n20/D) of 2-(2-fluorophenyl)-3-butyn-2-ol is 1.519, which is 0.005 units higher than the para-fluorinated isomer's value of 1.514 . This measurable optical property difference provides a practical means to confirm isomer identity and detect cross-contamination between ortho- and para-fluorinated analogs.

Refractive index Optical property Isomer identification

Ortho-Fluorine Lowers XLogP3

The computed XLogP3 for 2-(2-fluorophenyl)-3-butyn-2-ol is 1.6, reflecting reduced lipophilicity relative to the non-fluorinated parent compound 2-phenyl-3-butyn-2-ol, which has a predicted logP of approximately 1.85-1.87 . This ~14.4% reduction in calculated logP stems from the electron-withdrawing and polarity-enhancing effect of the ortho-fluorine atom.

Lipophilicity modulation Fluorine effect Partition coefficient

Molecular Complexity Comparison: Ortho vs. Para Isomer

The computed molecular complexity score for 2-(2-fluorophenyl)-3-butyn-2-ol is 205, which is higher than the value of 197 for the para-fluorinated isomer 2-(4-fluorophenyl)-3-butyn-2-ol . The undefined stereocenter at the tertiary alcohol carbon in the ortho-substituted compound contributes additional topological complexity, whereas the para-substituted analog lacks this stereochemical feature.

Molecular complexity Structure-activity relationship Scaffold diversity

Research & Industrial Applications for 2-(2-Fluorophenyl)-3-butyn-2-ol


Ortho-Fluorinated Click Chemistry Scaffold

The terminal alkyne moiety of 2-(2-fluorophenyl)-3-butyn-2-ol enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations, while the ortho-fluorine substitution provides a distinct electronic and steric profile relative to para-fluorinated alternatives. The 1.08% higher density (1.123 vs. 1.111 g/mL) and elevated refractive index (1.519 vs. 1.514) relative to the para-isomer serve as material verification checkpoints when both isomers are utilized in parallel synthetic campaigns .

Medicinal Chemistry Intermediate with Ortho-Fluorine

The ortho-fluorophenyl group is a privileged motif in drug design, with fluorine substitution often modulating metabolic stability and target binding. The reduced XLogP3 of 1.6 relative to non-fluorinated parent scaffolds (~14.4% lower) indicates improved polarity that may enhance aqueous solubility profiles of downstream derivatives. The molecular complexity score of 205 and the presence of an undefined stereocenter provide additional scaffold differentiation that may be advantageous for intellectual property positioning in lead optimization campaigns .

Chiral Tertiary Alcohol Precursor for Asymmetric Synthesis

The undefined stereocenter at the tertiary alcohol carbon (undefined atom stereocenter count = 1) distinguishes this ortho-fluorinated compound from its para-substituted analog, which lacks a chiral center . This stereochemical feature enables asymmetric synthetic approaches to enantioenriched tertiary alcohols, a motif valued in both pharmaceutical intermediates and chiral ligand synthesis. The ortho-fluorine substitution pattern may further influence stereoselectivity outcomes in metal-catalyzed transformations due to proximal steric and electronic effects .

Reference Standard for Ortho/Para Isomer Discrimination

The quantified differences in density (1.123 vs. 1.111 g/mL), refractive index (1.519 vs. 1.514), and molecular complexity score (205 vs. 197) between the ortho- and para-fluorinated isomers establish a multi-parameter analytical fingerprint for isomer identification . This compound can serve as an authentic reference standard in HPLC method development, GC-MS library building, or refractive index-based quality control protocols where unambiguous isomer assignment is critical for regulatory compliance or synthetic reproducibility.

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